Solubility Profile of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride in Organic Solvents
Solubility Profile of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride in Organic Solvents
Executive Summary
Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride—structurally recognized as N-methyl-L-leucine ethyl ester hydrochloride—is a highly specialized amino acid derivative utilized extensively in peptidomimetic drug development, asymmetric catalysis, and complex organic synthesis[1][2]. As an amine hydrochloride salt, its behavior in organic solvents is not entirely intuitive; it bridges the gap between inorganic-like ionic lattice properties and organic lipophilicity.
Understanding the precise solubility profile of this compound is critical for researchers designing liquid-phase reaction workflows, optimizing purification via crystallization, or formulating novel drug delivery systems[3]. This technical guide provides an authoritative analysis of the compound's solvation thermodynamics, empirical solubility data across organic solvent classes, and validated experimental protocols for solubility manipulation.
Part 1: Structural Causality and Solvation Thermodynamics
The macroscopic solubility of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride is dictated by the microscopic interplay between its crystalline lattice energy and solvent-solute interactions. To predict its behavior, we must deconstruct its molecular architecture:
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The Ionic Core (High Lattice Energy): The molecule features a protonated secondary amine ( RR′NH2+ ) and a chloride anion ( Cl− ). This electrostatic bond strongly resists dissolution in non-polar media, as the energy required to break the crystal lattice is substantial[4][5].
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Hydrophobic Appendages (Lipophilic Shielding): Unlike simple inorganic salts, this compound possesses an isobutyl side chain and an ethyl ester moiety. These non-polar regions disrupt the hydrogen-bonding networks of highly polar solvents via the hydrophobic effect, while simultaneously facilitating London dispersion forces in moderately polar organic solvents (e.g., dichloromethane)[6].
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Hydrogen Bonding Dynamics: The ammonium center acts as a potent hydrogen-bond donor, and the ester carbonyl serves as an acceptor. Solvents capable of participating in this network exhibit vastly superior solvation capacities[7].
Part 2: Solubility Profile by Organic Solvent Class
Polar Protic Solvents (e.g., Methanol, Ethanol)
Solubility: High (>100 mg/mL) Alcohols are the optimal media for dissolving amino acid ester hydrochlorides[7]. The high dielectric constant (e.g., ϵ=32.7 for methanol) effectively dampens the electrostatic attraction between the ammonium cation and the chloride anion. Concurrently, the protic solvent molecules form strong hydrogen bonds with the dissociated Cl− ion, stabilizing the solution state. Ethanol is frequently utilized as a primary reaction medium or crystallization solvent for these derivatives[6].
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)
Solubility: Moderate to High (50 - 100 mg/mL) Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) possess high dipole moments and strongly solvate the cationic ammonium center via ion-dipole interactions. However, because they lack hydrogen-bond donating capability, the chloride anion remains relatively poorly solvated compared to protic environments. This results in slightly lower overall solubility, though it remains highly effective for standard peptide coupling reactions.
Halogenated Solvents (e.g., Dichloromethane, Chloroform)
Solubility: Moderate (10 - 50 mg/mL) Despite having lower dielectric constants ( ϵ=8.9 for DCM), halogenated solvents can dissolve appreciable amounts of N-methyl-leucine ethyl ester hydrochloride. This counterintuitive solubility is driven by the formation of "tight ion pairs" in solution. The hydrophobic isobutyl and ethyl groups form a lipophilic shell around the ionic core, allowing the intact ion pair to be accommodated within the DCM solvent matrix[6]. This phenomenon is heavily exploited in solid-phase peptide synthesis (SPPS).
Esters and Ethers (e.g., Ethyl Acetate, THF, Diethyl Ether)
Solubility: Low to Insoluble (<5 mg/mL) In solvents like Ethyl Acetate or Tetrahydrofuran (THF), the solvation energy is insufficient to overcome the lattice energy of the hydrochloride salt. Ethyl acetate is frequently employed as an "anti-solvent" to precipitate amino acid ester hydrochlorides following Boc-deprotection workflows[8]. Diethyl ether is universally used to wash the solid salt, effectively removing organic impurities without dissolving the product[6].
Non-Polar Aliphatic/Aromatic Solvents (e.g., Hexane, Toluene)
Solubility: Insoluble (<1 mg/mL) The compound is entirely insoluble in hydrocarbons. The lack of a dipole moment and hydrogen-bonding capacity means these solvents cannot disrupt the ionic lattice.
Part 3: Quantitative Solubility Matrix
To facilitate rapid solvent selection, the following table synthesizes the expected thermodynamic solubility ranges based on solvent physicochemical properties.
| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Protic | Methanol | 32.7 | > 100 | H-bond donor/acceptor, high ϵ |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 50 - 100 | Strong cation solvation (ion-dipole) |
| Halogenated | Dichloromethane (DCM) | 8.9 | 10 - 50 | Tight ion-pair solvation via lipophilic tails |
| Ester/Ether | Ethyl Acetate | 6.0 | < 5 | Insufficient ϵ ; acts as anti-solvent |
| Non-Polar | Hexane | 1.9 | < 1 | Insoluble; lattice energy dominates |
Part 4: Experimental Methodologies
To ensure scientific rigor and trustworthiness, any solubility data utilized in critical drug development pathways must be empirically validated. Below are two self-validating protocols for handling this compound.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol ensures that true equilibrium is reached, avoiding the false positives associated with kinetic supersaturation.
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Preparation : Add an excess amount (e.g., 200 mg) of solid Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride to a 5 mL glass vial containing 2 mL of the target organic solvent.
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Equilibration : Seal the vial and agitate on a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.
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Phase Separation : Centrifuge the suspension at 10,000 RPM for 10 minutes to separate the undissolved solid pellet from the saturated supernatant.
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Quantification : Dilute a precise aliquot of the supernatant into a compatible diluent (e.g., Water/Acetonitrile) and quantify the concentration using HPLC-UV (detecting at ~210 nm) against a validated standard calibration curve.
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Solid-State Validation : Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). Crucial step: Confirm that the solid phase has not converted into a different polymorph or formed a solvate, which would fundamentally alter the apparent solubility profile.
Protocol B: Free-Basing for Enhanced Organic Solubility
When high concentrations are required in non-polar or moderately polar solvents (e.g., for specific amide coupling reactions), the hydrochloride salt must be neutralized[6].
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Suspension : Suspend 1.0 mmol of the hydrochloride salt in 10 mL of Dichloromethane (DCM).
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Neutralization : Dropwise add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) under continuous stirring at room temperature[6].
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Dissolution : Observe the transition from a cloudy suspension to a clear solution as the salt is converted to the highly organic-soluble free base.
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Washing (Optional) : To remove the resulting TEA·HCl by-product, wash the organic layer with 5 mL of saturated aqueous NaCl (brine). The target free base remains in the DCM layer.
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Isolation : Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Part 5: Mechanistic Visualization
The following diagram maps the logical decision tree for solvent selection and phase manipulation based on the structural properties of the compound.
Figure 1: Solvent selection logic and solubility outcomes for the target hydrochloride salt.
References
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Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties - Journal of Agricultural and Food Chemistry (ACS Publications). 8
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A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. 7
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L-Leucine ethyl ester hydrochloride, 97% - Fisher Scientific. 1
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SAFETY DATA SHEET: L-Leucine ethyl ester hydrochloride - ThermoFisher. 4
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Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen - SciELO. 6
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Cas 2743-40-0, Ethyl L-leucinate hydrochloride - LookChem.2
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L-Leucine ethyl ester hydrochloride Applications - Chem-Impex. 3
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